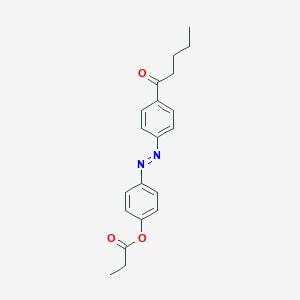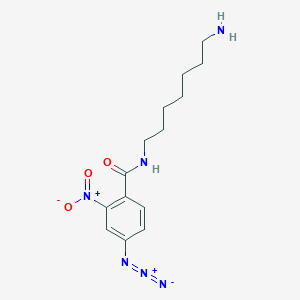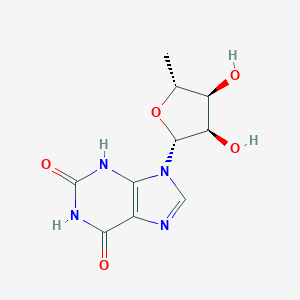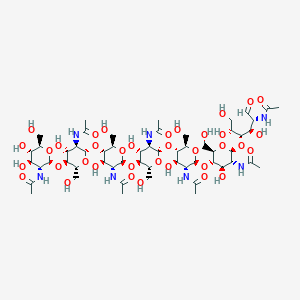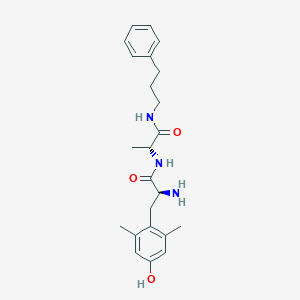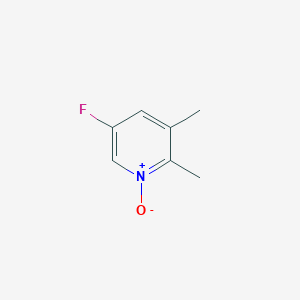
5-Fluoro-2,3-dimethylpyridine 1-oxide
Descripción general
Descripción
5-Fluoro-2,3-dimethylpyridine 1-oxide, also known as FDMPO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. FDMPO is a stable nitroxide radical that is commonly used as a spin label in electron paramagnetic resonance (EPR) spectroscopy. In
Mecanismo De Acción
5-Fluoro-2,3-dimethylpyridine 1-oxide acts as a spin label by interacting with unpaired electrons in biological molecules. The unpaired electrons cause a change in the magnetic field, which can be detected by EPR spectroscopy. 5-Fluoro-2,3-dimethylpyridine 1-oxide can be attached to specific sites on biomolecules, which allows for the measurement of structural changes and conformational dynamics.
Efectos Bioquímicos Y Fisiológicos
5-Fluoro-2,3-dimethylpyridine 1-oxide has been shown to have minimal biochemical and physiological effects on biological systems. Studies have shown that 5-Fluoro-2,3-dimethylpyridine 1-oxide does not significantly alter the function or structure of proteins or other biomolecules. 5-Fluoro-2,3-dimethylpyridine 1-oxide has also been shown to have low toxicity and is generally considered safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Fluoro-2,3-dimethylpyridine 1-oxide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. 5-Fluoro-2,3-dimethylpyridine 1-oxide is also highly sensitive and can detect small changes in the structure and dynamics of biomolecules. However, 5-Fluoro-2,3-dimethylpyridine 1-oxide has some limitations, including its relatively high cost and the need for specialized equipment, such as EPR spectrometers.
Direcciones Futuras
There are several future directions for the use of 5-Fluoro-2,3-dimethylpyridine 1-oxide in scientific research. One potential application is in the study of protein-protein interactions, which play a critical role in many biological processes. 5-Fluoro-2,3-dimethylpyridine 1-oxide could be used as a probe to study the dynamics and conformational changes of proteins during interactions. Another potential application is in the development of new drugs and therapies. 5-Fluoro-2,3-dimethylpyridine 1-oxide could be used to study the interactions between drugs and their targets, which could lead to the development of more effective and targeted therapies. Overall, 5-Fluoro-2,3-dimethylpyridine 1-oxide has significant potential for use in a wide range of scientific research applications.
Aplicaciones Científicas De Investigación
5-Fluoro-2,3-dimethylpyridine 1-oxide has been widely used as a spin label in EPR spectroscopy, which is a powerful technique for studying the structure and dynamics of biological molecules. 5-Fluoro-2,3-dimethylpyridine 1-oxide can be attached to specific sites on proteins, nucleic acids, and other biomolecules to probe their structure and function. 5-Fluoro-2,3-dimethylpyridine 1-oxide has also been used as a probe for studying the microenvironment of biological membranes and lipid bilayers.
Propiedades
Número CAS |
113210-00-7 |
|---|---|
Nombre del producto |
5-Fluoro-2,3-dimethylpyridine 1-oxide |
Fórmula molecular |
C7H8FNO |
Peso molecular |
141.14 g/mol |
Nombre IUPAC |
5-fluoro-2,3-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H8FNO/c1-5-3-7(8)4-9(10)6(5)2/h3-4H,1-2H3 |
Clave InChI |
GGMFFQOCDRQTKB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C[N+](=C1C)[O-])F |
SMILES canónico |
CC1=CC(=C[N+](=C1C)[O-])F |
Sinónimos |
Pyridine, 5-fluoro-2,3-dimethyl-, 1-oxide (9CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)
